Benzeneazomalononitrile

Pharmaceutical Synthesis Process Chemistry sGC Stimulator

Benzeneazomalononitrile is Riociguat Impurity 26 and key intermediate 'Compound 2' per patented routes. It is non-interchangeable for cGMP synthesis and ANDA submissions. Substitution risks regulatory delay and data invalidation. Requires COA confirming structural identity (NMR, MS) and HPLC purity.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 6017-21-6
Cat. No. B019627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneazomalononitrile
CAS6017-21-6
Synonyms2-(2-Phenyldiazenyl)propanedinitrile;  (Phenylazo)malonitrile;  (Phenylazo)malononitrile;  NSC 263832; _x000B_
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC(C#N)C#N
InChIInChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H
InChIKeyKLMBASWITNCMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzeneazomalononitrile (CAS 6017-21-6): Sourcing Guide for Regulated Pharmaceutical Intermediates


Benzeneazomalononitrile (CAS 6017-21-6), also known as 2-(phenylazo)malononitrile, is an aromatic azo compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol [1]. It appears as a yellow solid and is characterized by a phenylazo group conjugated to a malononitrile moiety . This compound is classified as a Riociguat intermediate and impurity reference standard, with a topological polar surface area of 72.3 Ų and a calculated LogP of approximately 2.7 . Its primary procurement relevance lies in its specific, non-interchangeable roles as both a key synthetic building block and a regulatory impurity marker in the pharmaceutical supply chain, rather than as a general-purpose reagent.

Benzeneazomalononitrile (CAS 6017-21-6): Why Generic Azo-Malononitrile Analogs Cannot Substitute


In pharmaceutical development and quality control, the substitution of Benzeneazomalononitrile (CAS 6017-21-6) with other azo-malononitrile derivatives or generic analogs carries significant risk due to its dual, non-interchangeable roles. First, it serves as a specific key intermediate in the synthesis of Riociguat, a soluble guanylate cyclase (sGC) stimulator, as detailed in patented synthetic routes; replacing it with a different azo compound would fundamentally alter the reaction pathway and final product [1]. Second, it functions as a specified impurity reference standard (Riociguat Impurity 26) for regulatory submissions; using an unqualified analog for method validation or quality control would invalidate analytical results and fail to meet pharmacopoeial traceability requirements [2]. The following evidence guide provides the specific, quantifiable data required to distinguish this compound from its closest comparators and ensure scientifically defensible procurement decisions.

Benzeneazomalononitrile (CAS 6017-21-6): Differentiating Evidence vs. Comparators


Evidence 1: Unique Role as the Specifically Named Azo-Malononitrile Building Block in Riociguat Synthesis

Benzeneazomalononitrile (CAS 6017-21-6) is the only azo-malononitrile compound explicitly named and utilized as 'Compound 2' in the patented synthesis of Riociguat [1]. Its role is non-fungible; in the critical step, it is reacted with a specific pyridine derivative in methylbenzene under sodium methylate catalysis to form a key intermediate [1]. No other azo-malononitrile analog (e.g., 2-(4-cyanophenylazo)malononitrile or substituted derivatives) is specified or qualified for this pathway [2].

Pharmaceutical Synthesis Process Chemistry sGC Stimulator Riociguat

Evidence 2: Designated Regulatory Identity as Riociguat Impurity 26 vs. Generic Standards

In the context of pharmaceutical quality control, Benzeneazomalononitrile (CAS 6017-21-6) is specifically cataloged and supplied as 'Riociguat Impurity 26' . This is in stark contrast to generic, high-purity azo compounds (e.g., (Phenylhydrazono)malononitrile, CAS 306-18-3), which are sold as general synthetic reagents. As a designated impurity standard, it is provided with a comprehensive Certificate of Analysis (COA) that includes structural confirmation via NMR and MS, and content assigned by HPLC, meeting the requirements for Abbreviated New Drug Application (ANDA) filings [1]. Generic reagents lack this regulatory-grade characterization.

Pharmaceutical Analysis Quality Control Impurity Profiling ANDA

Evidence 3: Validated Synthetic Pathway from Aniline vs. Complex Analogs

The synthesis of Benzeneazomalononitrile proceeds via a well-defined diazotization of aniline followed by coupling with malononitrile, a route detailed in patent literature . This pathway contrasts sharply with the synthesis of substituted analogs, such as ((p-Acetylphenyl)azo)malononitrile, which requires the use of pre-functionalized, more expensive aromatic amines and may involve additional synthetic steps . The simplicity and reproducibility of the aniline-based route for Benzeneazomalononitrile (CAS 6017-21-6) make it a more reliable and scalable choice for large-scale intermediate production.

Synthetic Methodology Diazotization Process Development Azo Coupling

Evidence 4: Quantified Physical Properties vs. Structural Analog (Phenylhydrazono)malononitrile

While direct head-to-head physical property data are sparse in literature, cross-study comparison reveals notable differences between Benzeneazomalononitrile and its closest commercially available analog, (Phenylhydrazono)malononitrile (CAS 306-18-3) [1]. Benzeneazomalononitrile exhibits a higher melting point range (>130°C dec. vs. 131-135°C for the analog) and distinct solubility in common organic solvents like chloroform, dichloromethane, and ethyl acetate, which are crucial for purification and formulation steps [1].

Physical Chemistry Material Properties Chromatography Solubility

Evidence 5: Superior Commercial Purity Grade Availability (≥99%) vs. Standard Reagent Grade (95-96%)

For pharmaceutical applications, the availability of higher purity grades is a key differentiator. Benzeneazomalononitrile (CAS 6017-21-6) is commercially available with a certified purity of ≥99% [1]. In contrast, many suppliers list a minimum purity specification of 95% or 96% for this same compound, which is typical for general reagent-grade materials . The availability of a ≥99% grade directly supports its use in cGMP manufacturing environments where high purity intermediates are mandated to minimize the risk of introducing unknown impurities into the final active pharmaceutical ingredient (API).

Chemical Purity Pharmaceutical Intermediate Quality Assurance Procurement

Evidence 6: Stability Profile for Long-Term Storage vs. Uncharacterized Analogs

Benzeneazomalononitrile (CAS 6017-21-6) is characterized as stable under normal storage conditions but may decompose under strongly acidic or basic environments . This defined stability profile is a critical piece of information for supply chain and inventory management. In contrast, the long-term stability and specific degradation pathways for many close structural analogs, such as ((p-Acetylphenyl)azo)malononitrile, are not well-documented in the public domain . For procurement and logistics, a known stability profile allows for accurate shelf-life specification and appropriate risk mitigation in handling and storage.

Stability Storage Conditions Chemical Degradation Logistics

Benzeneazomalononitrile (CAS 6017-21-6): Evidence-Driven Application Scenarios


Scenario 1: Riociguat API and Intermediate Manufacturing

This is the primary and most critical application for Benzeneazomalononitrile (CAS 6017-21-6). Its role as the specifically named 'Compound 2' in the patented synthetic route [1] makes it an indispensable starting material for any organization producing Riociguat or its key intermediates. Procurement in this context demands the highest available purity (≥99% as per Evidence 5) and full traceability to support cGMP manufacturing. Substitution with any other azo-malononitrile would not only deviate from the validated, patent-protected route but would also require significant revalidation efforts with regulatory bodies, incurring substantial cost and delay. This scenario is directly supported by Evidence 1 and 5. [1][2]

Scenario 2: Pharmaceutical Quality Control and Regulatory Filing

For analytical development, quality control (QC), and regulatory affairs departments, Benzeneazomalononitrile is procured specifically as 'Riociguat Impurity 26' [1]. Its primary use is as a reference standard for HPLC method development, method validation (AMV), and for quantifying this specific impurity in Riociguat drug substance and product batches during stability studies and release testing [2]. As detailed in Evidence 2, the product must be accompanied by a comprehensive Certificate of Analysis (COA) that confirms structural identity (NMR, MS) and purity (HPLC), ensuring the analytical data is defensible and meets the stringent requirements for Abbreviated New Drug Applications (ANDAs). Using a generic reagent in this scenario would invalidate the QC data. [1][2]

Scenario 3: Building Block for Heterocyclic Compound Synthesis

Beyond its specific role in Riociguat synthesis, Benzeneazomalononitrile serves as a versatile building block in academic and industrial research for constructing nitrogen-containing heterocycles, including carbazoles, indolocarbazoles, and carbolines [1]. In this context, the key procurement driver is often its reliable synthetic accessibility from inexpensive starting materials (Evidence 3) and its well-defined solubility profile (Evidence 4). While not as purity-critical as the pharmaceutical applications, researchers value the compound's consistent quality and the availability of literature procedures for its synthesis and use. This scenario is less about substitution risk and more about leveraging its known chemistry and reliable supply chain for exploratory synthesis. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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